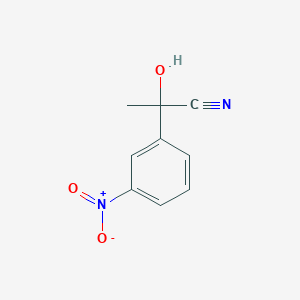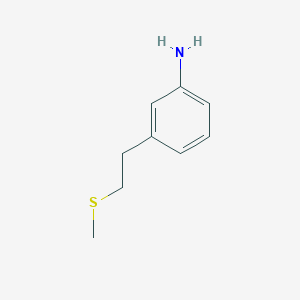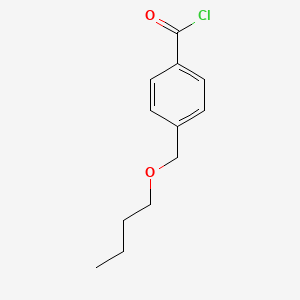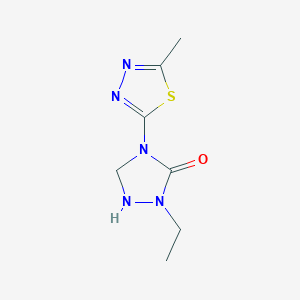![molecular formula C10H9N5 B8604160 3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8604160.png)
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a fused pyrazole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the ring system .
Wissenschaftliche Forschungsanwendungen
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl: A similar compound with a phenyl group instead of the pyrazolo[3,4-c]pyridine ring.
5-chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: Another related compound with a chloro substituent and a carboxaldehyde group.
Uniqueness
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities .
Eigenschaften
Molekularformel |
C10H9N5 |
|---|---|
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H9N5/c1-6-8-2-9(7-3-12-13-4-7)11-5-10(8)15-14-6/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
MPJZDLDOQBVNLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(N=CC2=NN1)C3=CNN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-(Propan-2-yl)pyridin-3-yl]ethan-1-amine](/img/structure/B8604107.png)
![4-Bromo-2-{[(2R)-morpholin-2-yl]methyl}phenol](/img/structure/B8604112.png)

![[(1R,2S,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B8604125.png)





![5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B8604180.png)

